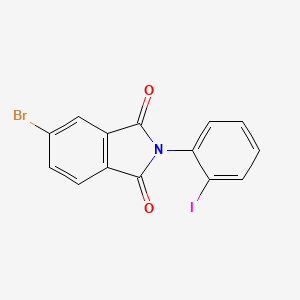
5-Bromo-2-(2-iodophenyl)isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(2-iodophenyl)isoindole-1,3-dione: is a synthetic organic compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of bromine and iodine atoms in the molecule makes it a valuable intermediate for further functionalization and derivatization.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2-iodophenyl)isoindole-1,3-dione typically involves a multi-step reaction sequence. One common method starts with the preparation of isoindoline-1,3-dione, which is then subjected to bromination and iodination reactions. The general steps are as follows:
-
Preparation of Isoindoline-1,3-dione:
- Starting material: Phthalic anhydride
- Reaction: Condensation with primary amines
- Conditions: Acidic or basic medium, elevated temperature
-
Bromination:
- Reagent: Bromine or N-bromosuccinimide (NBS)
- Conditions: Solvent such as chloroform or dichloromethane, room temperature
-
Iodination:
- Reagent: Iodine or N-iodosuccinimide (NIS)
- Conditions: Solvent such as acetonitrile, room temperature
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and environmentally friendly solvents to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-2-(2-iodophenyl)isoindole-1,3-dione undergoes various chemical reactions, including:
-
Substitution Reactions:
- Reagents: Nucleophiles such as amines, thiols, or alkoxides
- Conditions: Solvent such as dimethylformamide (DMF), elevated temperature
- Products: Substituted isoindoline-1,3-dione derivatives
-
Oxidation Reactions:
- Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide
- Conditions: Aqueous or organic solvent, room temperature
- Products: Oxidized derivatives with additional functional groups
-
Reduction Reactions:
- Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride
- Conditions: Solvent such as ethanol or tetrahydrofuran (THF), room temperature
- Products: Reduced derivatives with altered oxidation states
Common Reagents and Conditions:
- Solvents: Chloroform, dichloromethane, acetonitrile, dimethylformamide, ethanol, tetrahydrofuran
- Catalysts: Palladium, platinum, or nickel catalysts for hydrogenation reactions
- Temperature: Room temperature to elevated temperatures depending on the reaction
Major Products:
- Substituted isoindoline-1,3-dione derivatives
- Oxidized or reduced derivatives with various functional groups
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block for the synthesis of complex organic molecules
- Employed in the development of new synthetic methodologies
Biology:
- Investigated for its potential as a ligand for various biological targets
- Studied for its interactions with enzymes and receptors
Medicine:
- Explored for its potential as an anticancer agent
- Evaluated for its activity against neurodegenerative diseases
Industry:
- Utilized in the production of advanced materials such as polymers and dyes
- Applied in the development of catalysts for chemical reactions
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(2-iodophenyl)isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with allosteric sites. The exact pathways and molecular targets vary based on the specific application and biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
- 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione
- Thalidomide and its derivatives
Comparison:
- Compared to thalidomide, it has different biological activities and potential applications, particularly in the field of synthetic chemistry and materials science.
- The presence of different substituents on the isoindoline-1,3-dione core can significantly alter the compound’s reactivity, biological activity, and potential applications.
5-Bromo-2-(2-iodophenyl)isoindole-1,3-dione: is unique due to the presence of both bromine and iodine atoms, which allows for diverse functionalization and derivatization.
Eigenschaften
Molekularformel |
C14H7BrINO2 |
|---|---|
Molekulargewicht |
428.02 g/mol |
IUPAC-Name |
5-bromo-2-(2-iodophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H7BrINO2/c15-8-5-6-9-10(7-8)14(19)17(13(9)18)12-4-2-1-3-11(12)16/h1-7H |
InChI-Schlüssel |
PHQZJXBSSPQZPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


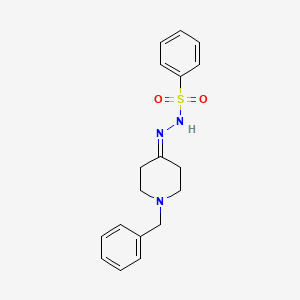
![[2-(4-Methylphenyl)-1,3-thiazol-4-yl]methylamine hydrobromide](/img/structure/B12470859.png)
![4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl 4-nitrobenzoate](/img/structure/B12470864.png)
![2-(4-fluorophenyl)-2-oxoethyl 6-methyl-2-[4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12470881.png)
![(3S)-N-[5-[(2R)-2-(2,5-Difluorophenyl)-1-pyrrolidinyl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxy-1-pyrrolidinecarboxamide sulfate](/img/structure/B12470883.png)
![3-chloro-N-(3-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide](/img/structure/B12470885.png)
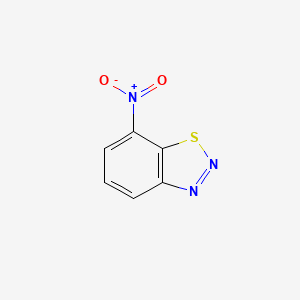
![N-benzyl-N-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,4-oxadiazol-5-yl]methyl}ethanesulfonamide](/img/structure/B12470920.png)
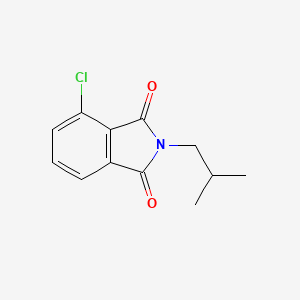
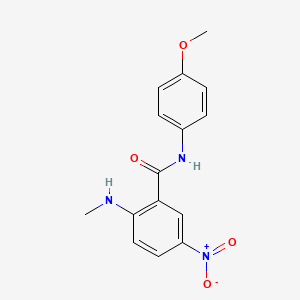
![N~2~-benzyl-N-(2-methyl-3-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12470933.png)
![4-({N-(2-chlorobenzyl)-N-[(4-chlorophenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B12470939.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B12470943.png)
![2-(4-chlorophenyl)-2-oxoethyl 2-[4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12470947.png)
